Drimentine A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

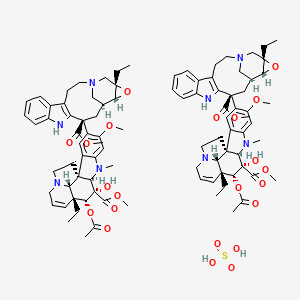

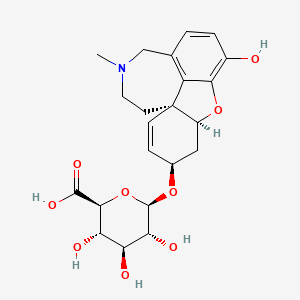

Drimentine A is a novel antibiotic compound belonging to the class of terpenylated diketopiperazines. It is known for its antibiotic, antifungal, and anthelmintic activities. This compound is derived from actinomycete bacteria and has a unique structure that makes it a subject of interest in various scientific research fields .

科学研究应用

Drimentine A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.

Biology: Investigated for its antibiotic and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

Medicine: Explored for its potential therapeutic applications in treating bacterial and fungal infections.

Industry: Studied for its potential use in developing new industrial catalysts and chemical processes.

作用机制

The mechanism of action of Drimentine A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with key enzymes and proteins essential for bacterial survival .

准备方法

Synthetic Routes and Reaction Conditions

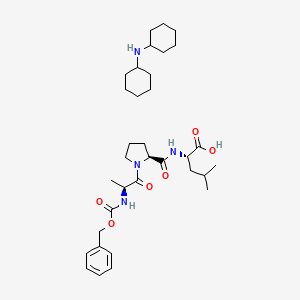

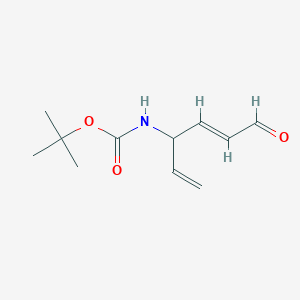

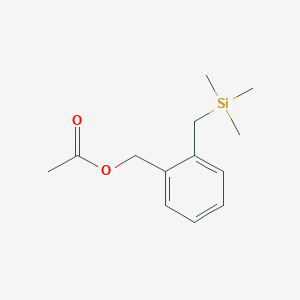

The synthesis of Drimentine A involves several key steps. One of the primary methods includes the use of palladium-catalyzed cyanoamidation, reductive cross-coupling, and photoredox-catalyzed α-alkylation of an aldehyde. These steps are crucial in assembling the terpenoid and alkaloid portions of this compound from readily available starting materials such as l-tryptophan, l-proline, and (+)-sclareolide .

Industrial Production Methods

Industrial production of this compound is still under research and development. the synthetic routes mentioned above provide a foundation for scaling up the production process. The use of advanced catalytic methods and optimization of reaction conditions are essential for efficient industrial production.

化学反应分析

Types of Reactions

Drimentine A undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

- Palladium catalysts for cyanoamidation.

- Reductive agents for cross-coupling reactions.

- Photoredox catalysts for α-alkylation.

Major Products Formed

相似化合物的比较

Drimentine A is part of a family of compounds known as drimentines, which include Drimentine F and Drimentine G. These compounds share a similar terpenylated diketopiperazine structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific combination of antibiotic, antifungal, and anthelmintic properties .

List of Similar Compounds

- Drimentine F

- Drimentine G

- Indotertine A

属性

IUPAC Name |

(1S,4S,7S,9S)-9-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O2/c1-19(2)16-24-28(37)35-25(27(36)33-24)18-32(21-10-7-8-11-23(21)34-29(32)35)17-22-20(3)12-13-26-30(4,5)14-9-15-31(22,26)6/h7-8,10-11,19,22,24-26,29,34H,3,9,12-18H2,1-2,4-6H3,(H,33,36)/t22-,24-,25-,26-,29-,31+,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEZZWASEJCIRP-ANXNZIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)CC5C(=C)CCC6C5(CCCC6(C)C)C)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C[C@H]5C(=C)CC[C@@H]6[C@@]5(CCCC6(C)C)C)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are Drimentines, and where are they found?

A1: Drimentines are a family of tetracyclic alkaloids biosynthetically originating from the condensation of sesquiterpene units onto cyclic dipeptides. [] They are primarily found in Streptomyces species, a type of actinomycete bacteria. [, , , ] For example, Drimentine A has been isolated from the reeds rhizosphere soil-derived actinomycete Streptomyces sp. CHQ-64. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data for this compound, they provide insight into its core structure. Drimentines share a fused "pyrroloindoline–diketopiperazine" core. [] This complex structure features a C3a-linked aliphatic side chain derived from sesquiterpenes. []

Q3: What is the proposed biosynthetic pathway for this compound?

A4: Although the exact biosynthetic pathway of this compound is not fully elucidated in the provided abstracts, a close relationship with Indotertine A is suggested. [, ] A potential pathway involves acidic activation of the germinal diamine moiety of Drimentine F, leading to the formation of an iminium species. This iminium species could then undergo an iminium–olefin cyclization followed by proton elimination, yielding Indotertine A. [] Additionally, research suggests the involvement of cyclodipeptide synthases and unusual tRNA-dependent diketopiperazine-terpene biosynthetic machinery in the biosynthesis of Drimentines. []

Q4: What synthetic strategies have been employed for this compound synthesis?

A5: The total synthesis of this compound has been achieved using a photocatalyzed radical conjugate addition as a key step to form the critical C10b–C12 bond within the drimentine scaffold. [, ] This approach utilizes bis(Boc-l-tryptophan) methyl ester and a derivative of (+)-sclareolide as precursors for the radical conjugate addition. []

Q5: Have there been studies exploring the Structure-Activity Relationship (SAR) of this compound?

A6: While the provided abstracts do not delve into specific SAR studies for this compound, they highlight the synthesis and biological evaluation of Δ8′-isothis compound and related compounds. [, ] These investigations likely provide insights into the impact of structural modifications on the biological activity of drimentine analogues. Additionally, research on the drimentine biosynthetic pathway, particularly the role of N-methyltransferases, contributes to understanding the structure-activity relationship within this class of compounds. []

Q6: What analytical methods are used to characterize and study this compound?

A7: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial in elucidating the structure of this compound and related compounds. [, ] Additionally, X-ray single-crystal diffraction analysis is employed to determine the absolute configuration of these complex molecules. [] Furthermore, Time-Dependent Density Functional Theory (TDDFT) calculations, specifically Electronic Circular Dichroism (ECD) calculations, assist in confirming the absolute configuration and understanding the electronic properties of this compound and its analogues. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)